molecular formula C14H15Cl2N5O B2560982 N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1795084-58-0

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No. B2560982
CAS RN: 1795084-58-0
M. Wt: 340.21
InChI Key: ZHEUYOAIHLIBSJ-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains several functional groups including a dichlorophenyl group, a triazolyl group, and a piperidine carboxamide group. These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (dichlorophenyl, triazolyl, piperidine) followed by their combination through various chemical reactions. The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The dichlorophenyl group is a type of aromatic ring, which could participate in π-π stacking interactions. The triazolyl group could act as a hydrogen bond acceptor, and the piperidine ring could provide conformational flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorophenyl group could undergo nucleophilic aromatic substitution, while the triazolyl group could participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the piperidine ring could influence its basicity .

Scientific Research Applications

Synthetic Routes and Applications

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

This chemical framework is crucial in the field of drug discovery, showcasing the importance of 1,2,3-triazoles, which are found in drugs like Rufinamide and Cefatrizine. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is highlighted for its simplicity, high yield, and selectivity, serving as a gateway to synthesizing complex molecules from various starting materials. This approach has broadened the scope of biological activities explored with 1,2,3-triazoles, underscoring their potential in developing new therapeutics (Kaushik et al., 2019).

Piperazine Derivatives in Therapeutics

Piperazine Derivatives for Therapeutic Use

Piperazine, a versatile medicinally important scaffold, is essential in numerous marketed drugs across various therapeutic areas, including antipsychotic, antihistamine, antianginal, and more. Research on piperazine-based molecules has surged, reflecting its broad potential. Modifications to the piperazine nucleus significantly impact the pharmacokinetic and pharmacodynamics of resultant molecules, indicating the flexibility of piperazine as a building block in drug discovery (Rathi et al., 2016).

Novel Triazole Derivatives

Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole Derivatives

The exploration of triazole derivatives between 2008 and 2011 has revealed a considerable interest in developing new synthetic methods and biological evaluations for these compounds due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review underscores the need for efficient, green chemistry approaches in preparing triazoles and finding new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Anti-mycobacterial Activity of Piperazine

Anti-mycobacterial Activity with Structure-Activity Relationship of Piperazine

Piperazine, a key building block in medicinal chemistry, has shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to inspire the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its biological activities, optimization of its physical and chemical properties for a specific application, or investigation of its mechanism of action .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O/c15-12-2-1-10(9-13(12)16)18-14(22)20-6-3-11(4-7-20)21-8-5-17-19-21/h1-2,5,8-9,11H,3-4,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEUYOAIHLIBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

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